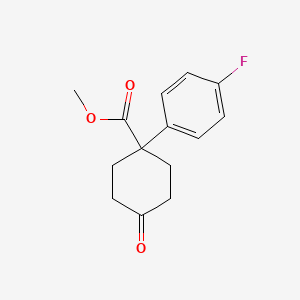

Methyl-1-(4-Fluorphenyl)-4-oxocyclohexan-1-carboxylat

Übersicht

Beschreibung

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, or MFOC, is a synthetic compound with a wide range of potential applications in scientific research and laboratory experiments. MFOC is a member of the cyclohexane family of compounds, which are characterized by their six-sided ring structure. MFOC is a fluorinated derivative of the cyclohexane molecule, meaning that one of the hydrogen atoms in the ring structure has been replaced with a fluorine atom. This modification has resulted in a compound with unique properties that make it useful for a variety of scientific applications.

Wissenschaftliche Forschungsanwendungen

Medizin

Im medizinischen Bereich hat diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit bioaktiven aromatischen Verbindungen, die den Indol-Kern enthalten, potenzielle Anwendungen in der Arzneimittelentwicklung. Diese Strukturen sind bekannt für ihre klinischen und biologischen Anwendungen, einschließlich antiviraler, entzündungshemmender, krebshemmender und anti-HIV-Aktivitäten . Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie zu einem Kandidaten für die Entwicklung neuer therapeutischer Derivate.

Landwirtschaft

“Methyl-1-(4-Fluorphenyl)-4-oxocyclohexan-1-carboxylat” kann landwirtschaftliche Anwendungen haben, insbesondere bei der Synthese von Pflanzenhormonen wie Indol-3-Essigsäure, die durch den Abbau von Tryptophan in höheren Pflanzen entsteht . Ihre Derivate könnten untersucht werden, um das Pflanzenwachstum und die Pflanzenentwicklung zu fördern sowie neue Pestizide oder Herbizide mit geringerer Umweltbelastung zu schaffen.

Materialwissenschaften

In den Materialwissenschaften könnte die Verbindung bei der Synthese neuer Materialien mit spezifischen Eigenschaften eingesetzt werden. So wurden ihre Derivate beispielsweise zur Herstellung von antimikrobiellen Beschichtungen und Materialien verwendet, die gegen Umweltzersetzung resistent sind . Dies macht sie wertvoll für die Entwicklung von Materialien, die im Gesundheitswesen oder im Freien eingesetzt werden.

Umweltwissenschaften

Die Derivate der Verbindung könnten in den Umweltwissenschaften eine Rolle spielen, indem sie zur Entwicklung umweltfreundlicher Lösungsmittel und Chemikalien beitragen. Ihre stabile Struktur könnte sich positiv auf die Herstellung von Verbindungen auswirken, die weniger toxisch und biologisch abbaubar sind, wodurch die Umweltverschmutzung reduziert wird .

Biochemie

Biochemisch kann “this compound” an der Untersuchung von Enzymenreaktionen und Stoffwechselwegen beteiligt sein. Seine Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, die entscheidend sein können, um biochemische Prozesse zu verstehen und Inhibitoren für bestimmte Enzyme zu entwickeln .

Pharmakologie

In der Pharmakologie ist die Verbindung von Interesse, da sie als Gerüst für die Entwicklung neuer Medikamente dienen kann. Der Indol-Kern, mit dem sie verwandt ist, ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen und bietet einen wertvollen Rahmen für die Behandlung und die Bindung an Rezeptoren mit hoher Affinität . Dies könnte zur Entdeckung neuer pharmakologischer Wirkstoffe mit neuartigen Wirkmechanismen führen.

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The presence of the fluorophenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity and leading to more pronounced changes in cellular activity.

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and are considered to be blood-brain barrier permeant .

Result of Action

Similar compounds have been shown to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and light intensity can affect the absorption and efficacy of similar compounds . .

Biochemische Analyse

Biochemical Properties

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This interaction is competitive with respect to the 2-AG substrate, leading to the elevation of 2-AG levels and subsequent activation of cannabinoid receptors CB1 and CB2 .

Cellular Effects

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, indirectly leading to CB1 receptor occupancy by raising 2-AG levels . This elevation in 2-AG levels has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate involves its interaction with MAGL. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG levels then activate CB1 and CB2 receptors, which are involved in various physiological processes such as mood regulation, appetite control, and pain modulation . Additionally, the compound has been shown to bind to MAGL in a competitive mode with respect to the 2-AG substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate have been observed to change over time. The compound exhibits time-dependent binding to MAGL, leading to sustained elevation of 2-AG levels . This prolonged elevation results in continuous activation of CB1 and CB2 receptors, which can have long-term effects on cellular function . Additionally, the stability and degradation of the compound in laboratory settings are crucial factors that influence its temporal effects.

Dosage Effects in Animal Models

The effects of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxic effects.

Metabolic Pathways

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is involved in specific metabolic pathways. It is metabolized via hydroxylation and N-dealkylation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways can influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Eigenschaften

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.